molecular formula C13H21NO B2545004 N-(furan-2-ylmethyl)cyclooctanamine CAS No. 765924-13-8

N-(furan-2-ylmethyl)cyclooctanamine

Cat. No.: B2545004
CAS No.: 765924-13-8
M. Wt: 207.317
InChI Key: LVIUTUZVSHHXQO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)cyclooctanamine is an organic compound with the molecular formula C13H21NO. It is characterized by the presence of a furan ring attached to a cyclooctanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)cyclooctanamine can be synthesized through the reductive amination of furfural with cyclooctylamine. One common method involves the use of palladium on carbon nanotubes (Pd-CNTs) as a catalyst in the presence of formic acid as a hydrogen source. The reaction is typically carried out in methanol at elevated temperatures to achieve high yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of heterogeneous catalysts, such as Pd-CNTs, allows for the recycling of catalysts and reduces the overall cost of production .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)cyclooctanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)cyclooctanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)cyclooctanamine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)aniline: Similar structure but with an aniline moiety instead of cyclooctanamine.

    N-(furan-2-ylmethyl)furan-2-carboxamide: Contains an amide group instead of an amine group.

    Furan-2-ylmethyl furan-2-carboxylate: Contains an ester group instead of an amine group.

Uniqueness

N-(furan-2-ylmethyl)cyclooctanamine is unique due to its combination of a furan ring and a cyclooctanamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIUTUZVSHHXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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